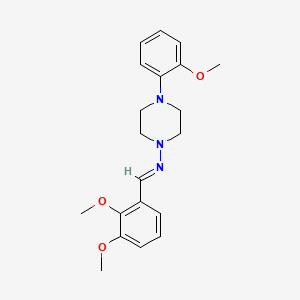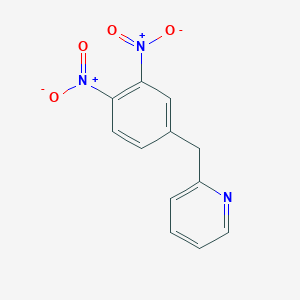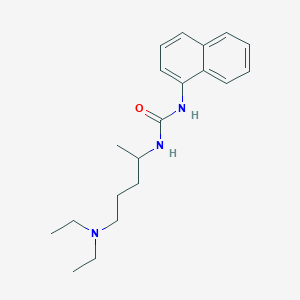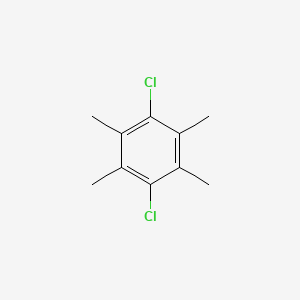![molecular formula C23H16ClFN2O3 B11991102 Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-52-3](/img/structure/B11991102.png)
Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-クロロベンゾイル)-3-(2-フルオロフェニル)ピロロ[1,2-c]ピリミジン-5-カルボン酸エチルは、ピロロピリミジン類に属する複雑な有機化合物です。この化合物は、4-クロロベンゾイル基と2-フルオロフェニル基で置換されたピロロ[1,2-c]ピリミジンコアを含むユニークな構造が特徴です。その潜在的な生物活性のために、医薬品化学において大きな関心を集めています。
準備方法
合成経路と反応条件
7-(4-クロロベンゾイル)-3-(2-フルオロフェニル)ピロロ[1,2-c]ピリミジン-5-カルボン酸エチルの合成は、通常、多段階の有機反応を伴います。一般的な合成経路の1つには、適切な出発物質の縮合、続いて環化と官能基の修飾が含まれます。 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されています .
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。 プロセスは、費用対効果と効率を考慮して最適化されており、一貫した品質とスケーラビリティを確保するために、しばしば連続フロー反応器と自動化システムが用いられます .
化学反応の分析
反応の種類
7-(4-クロロベンゾイル)-3-(2-フルオロフェニル)ピロロ[1,2-c]ピリミジン-5-カルボン酸エチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応により、酸素含有官能基を導入できます。
還元: この反応により、酸素含有官能基を除去したり、二重結合を還元したりできます。
一般的な試薬と条件
これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤などがあります。 温度、圧力、溶媒の選択などの反応条件は、所望の変換を実現するために重要です .
生成される主要な生成物
これらの反応から生成される主要な生成物は、用いる特定の試薬と条件によって異なります。 例えば、酸化によりケトンまたはカルボン酸が生成されるのに対し、還元によりアルコールまたはアルカンが生成される場合があります .
科学研究への応用
7-(4-クロロベンゾイル)-3-(2-フルオロフェニル)ピロロ[1,2-c]ピリミジン-5-カルボン酸エチルは、幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性が研究されています。
医学: さまざまな疾患の治療における潜在的な治療用途が調査されています。
科学的研究の応用
Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
7-(4-クロロベンゾイル)-3-(2-フルオロフェニル)ピロロ[1,2-c]ピリミジン-5-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または生物学的経路に関与する他のタンパク質が含まれます。 この化合物の構造により、これらの標的に結合し、その活性を調節することができ、望ましい生物学的効果につながります .
類似の化合物との比較
7-(4-クロロベンゾイル)-3-(2-フルオロフェニル)ピロロ[1,2-c]ピリミジン-5-カルボン酸エチルは、以下のものなどの他の類似化合物と比較することができます。
イミダゾ[1,2-a]ピリジン類: これらの化合物は、同様の縮合二環式構造を共有し、医薬品化学において幅広い用途があることが知られています.
ピロロ[1,2-a]インドール類: これらの化合物は、創薬においても価値があり、同様の合成経路と反応条件を持っています.
7-(4-クロロベンゾイル)-3-(2-フルオロフェニル)ピロロ[1,2-c]ピリミジン-5-カルボン酸エチルの独自性は、特定の置換パターンにあり、それが異なる生物活性と化学反応性を付与します .
類似化合物との比較
Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Pyrrolo[1,2-a]indoles: These compounds are also valuable in drug discovery and have similar synthetic routes and reaction conditions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
特性
CAS番号 |
302912-52-3 |
|---|---|
分子式 |
C23H16ClFN2O3 |
分子量 |
422.8 g/mol |
IUPAC名 |
ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16ClFN2O3/c1-2-30-23(29)17-11-21(22(28)14-7-9-15(24)10-8-14)27-13-26-19(12-20(17)27)16-5-3-4-6-18(16)25/h3-13H,2H2,1H3 |
InChIキー |
XRWHNZFCXXUILL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991035.png)
![2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11991036.png)
![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11991044.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11991050.png)

![N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11991058.png)
![Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate](/img/structure/B11991060.png)
![4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11991061.png)





